molecular formula C9H17BrO2 B1580616 Ethyl 7-bromoheptanoate CAS No. 29823-18-5

Ethyl 7-bromoheptanoate

Cat. No.: B1580616
CAS No.: 29823-18-5
M. Wt: 237.13 g/mol
InChI Key: OOBFNDGMAGSNKA-UHFFFAOYSA-N
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Description

Ethyl 7-bromoheptanoate is a bromoester. It is used as an alkylating agent for organic compounds. It participates in the synthesis of ω -chain shortened prostaglandins.

Mechanism of Action

Target of Action

Ethyl 7-bromoheptanoate is primarily used as an alkylating agent for organic compounds . Alkylating agents are a type of chemical compound that can introduce an alkyl group into another substance. This process, known as alkylation, can significantly alter the properties of the target substance.

Biochemical Pathways

This compound participates in the synthesis of ω-chain shortened prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The ω-chain shortened prostaglandins are a specific type of prostaglandin that have been modified through the removal of several carbon atoms from the end of the fatty acid chain.

Biochemical Analysis

Biochemical Properties

It is known to be used as an alkylating agent , suggesting that it may interact with various biomolecules through alkylation reactions. Alkylation can lead to changes in the structure and function of biomolecules, potentially influencing biochemical reactions.

Cellular Effects

As an alkylating agent , it could potentially influence cell function by modifying the structure and function of cellular biomolecules. This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an alkylating agent , it could potentially exert its effects at the molecular level by modifying the structure and function of biomolecules. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

ethyl 7-bromoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBFNDGMAGSNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183961
Record name Ethyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29823-18-5
Record name Heptanoic acid, 7-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29823-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-bromoheptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-bromoheptanoate
Source European Chemicals Agency (ECHA)
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Record name ETHYL 7-BROMOHEPTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Ethyl 7-bromoheptanoate in a research setting?

A1: this compound serves as a valuable building block in organic synthesis. Its structure, featuring a seven-carbon chain with a terminal bromine atom and an ester group, makes it a versatile reagent for various chemical transformations. Researchers often employ this compound in the creation of more complex molecules, particularly those with extended carbon chains. []

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